二十四烷-D50

描述

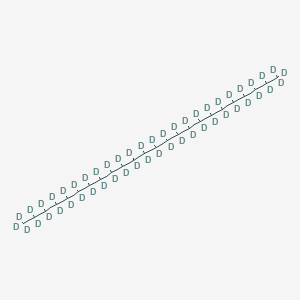

Tetracosane-D50 is a deuterium-labeled version of tetracosane, a long-chain alkane hydrocarbon with the molecular formula CD3(CD2)22CD3. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes Tetracosane-D50 particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.

科学研究应用

Tetracosane-D50 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.

Industry: Applied in the development of deuterated materials for improved stability and performance in various industrial applications.

作用机制

Target of Action

Tetracosane-D50 is a deuterium-labeled form of Tetracosane . It is primarily used as a tracer in drug development processes .

Mode of Action

Tetracosane-D50, like other stable isotopes, is incorporated into drug molecules . The deuteration of a compound can potentially affect its interaction with its targets . .

Biochemical Pathways

As a stable isotope, it is primarily used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Pharmacokinetics

The deuteration of a compound can potentially affect its pharmacokinetic and metabolic profiles . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .

Action Environment

It is known that the compound is a solid at room temperature . Its solubility in water is less than 0.1 mg/mL, indicating that it is insoluble .

生化分析

Biochemical Properties

It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules

Cellular Effects

It is known that stable isotopes like Tetracosane-D50 can affect the pharmacokinetic and metabolic profiles of drugs

Molecular Mechanism

As a stable isotope, it is often used as a tracer in drug development processes

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 391°C and a melting point of 49-52°C

Dosage Effects in Animal Models

It is known that stable isotopes like Tetracosane-D50 can affect the pharmacokinetic and metabolic profiles of drugs

Metabolic Pathways

It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules

Transport and Distribution

It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules

Subcellular Localization

It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetracosane-D50 typically involves the deuteration of tetracosane. This process can be achieved through catalytic exchange reactions where tetracosane is exposed to deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of Tetracosane-D50 follows similar principles but on a larger scale. The process involves the continuous flow of tetracosane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired isotopic purity.

Types of Reactions:

Oxidation: Tetracosane-D50 can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions of Tetracosane-D50 are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where deuterium atoms can be replaced by other functional groups. Halogenation is a common example, where deuterium atoms are replaced by halogens using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes with reduced deuterium content.

Substitution: Halogenated alkanes.

相似化合物的比较

Tetracosane: The non-deuterated version of Tetracosane-D50.

Hexacosane-D52: Another deuterium-labeled long-chain alkane with a similar structure but with two additional carbon atoms.

Octacosane-D56: A deuterium-labeled alkane with four additional carbon atoms compared to Tetracosane-D50.

Uniqueness: Tetracosane-D50 is unique due to its specific isotopic labeling, which makes it particularly useful for tracing and studying chemical and biological processes. Its long carbon chain also provides a model for studying the behavior of long-chain hydrocarbons in various environments.

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOSGDOYLQNASK-KNUOVWDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167714 | |

| Record name | Tetracosane-d50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-32-3 | |

| Record name | Tetracosane-d50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosane-d50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions using tetracosane-D50 in studying lipid biomarkers in extreme environments like Icelandic hydrothermal zones. Why is this significant in the context of astrobiology?

A2: Icelandic hydrothermal environments, rich in sulfur, serve as analogs for early Mars due to their similar geological and chemical processes. [] By analyzing lipid biomarkers in these extreme environments using techniques like GC-MS with tetracosane-D50 as an internal standard, researchers can gain insights into the potential for life in similar environments on other planets. The presence and distribution of specific lipids can provide clues about the types of microorganisms that may have thrived in these harsh conditions, informing our understanding of the limits of life and the potential for life beyond Earth. []

Q2: Can you elaborate on the "isotopic exchange" mentioned in one of the papers and its relevance to tetracosane-D50?

A3: One of the research papers describes a study where a mixture of regular tetracosane (C24H50) and tetracosane-D50 (C24D50) was irradiated in a solid state. [] The study observed a high degree of "isotopic exchange" – meaning hydrogen (H) and deuterium (D) atoms switched places between the two types of tetracosane molecules. This phenomenon, attributed to free radical migration within the solid matrix, is significant because it highlights the potential for isotopic exchange under certain conditions, even in seemingly inert compounds like tetracosane. While not directly impacting its use as an internal standard in typical analytical applications, this finding underscores the importance of considering potential isotopic exchange when working with deuterated compounds in specific experimental settings, particularly those involving irradiation or free radical generation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)